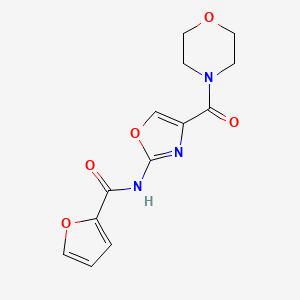

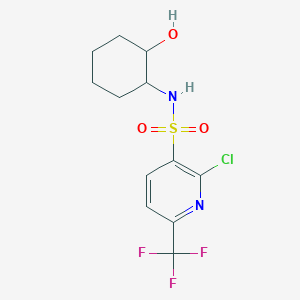

N-(4-(morpholine-4-carbonyl)oxazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Morpholine is a common motif in many biologically relevant compounds .

Synthesis Analysis

Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The structure of oxazoline was properly assigned in 1884 . It is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The morpholine ring involves electronegative oxygen which involves in decreasing the pKa and provides balanced lipophilicity, mitigating the risk for extensive plasma protein and hERG channel binding .Chemical Reactions Analysis

The chemistry of heterocyclic compounds has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .科学的研究の応用

Antibacterial Activity

The synthesis of N-(4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl)furancarboxamide derivatives has been explored for their antibacterial properties . These compounds were evaluated against bacterial strains using minimum inhibitory concentration (MIC) assays. Notably, some derivatives exhibited comparable antibacterial activity to reference standards like ampicillin. Researchers are keen on further optimizing these compounds to combat bacterial infections.

Drug Development

The fusion of bioactive moieties—such as piperazine, morpholine, and thiazole—offers exciting prospects for drug development. By combining these building blocks, scientists aim to create novel compounds with enhanced antimicrobial and antioxidant properties . The rational design of derivatives based on N-(4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl)furancarboxamide could lead to innovative drugs for various diseases.

Chemical Space Expansion

The compound’s unique structure contributes to the expansion of chemical space. Researchers have synthesized derivatives by modifying the carboxamide group, leading to analogues with diverse properties. These efforts contribute to the development of new classes of bioactive molecules .

Nucleoside Analogues

While not directly related to N-(4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl)furancarboxamide, the synthesis of morpholino nucleosides from enantiopure glycidol derivatives is an intriguing avenue. These nucleosides may find applications in antiviral drug development .

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been reported to have inhibitory effects on certain enzymes .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown inhibitory effects on certain enzymes, suggesting potential therapeutic applications .

特性

IUPAC Name |

N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c17-11(10-2-1-5-20-10)15-13-14-9(8-21-13)12(18)16-3-6-19-7-4-16/h1-2,5,8H,3-4,6-7H2,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAABVMBVTSBMFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(morpholine-4-carbonyl)oxazol-2-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)

![N-(2-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2366807.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2366813.png)

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)

![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)